1-Methyl-5-phenyl-1H-pyrazole Hydrochloride: Enhanced Solubility and Crystallinity vs. Free Base for Improved Processability
The hydrochloride salt form (CAS 2551120-02-4) of 1-methyl-5-phenyl-1H-pyrazole demonstrates significantly enhanced aqueous solubility and distinct crystallinity compared to its free base (CAS 3463-27-2). This differentiation is critical for its role as a key intermediate in the synthesis of cizolirtine, where precise control over reaction conditions and intermediate handling is required [1]. The free base, while structurally similar, lacks the salt form's advantageous physicochemical profile, which can lead to suboptimal yields in downstream processing.
| Evidence Dimension | Aqueous Solubility and Crystallinity |
|---|---|
| Target Compound Data | Hydrochloride salt form (CAS 2551120-02-4) exhibits enhanced water solubility and distinct crystalline structure |
| Comparator Or Baseline | Free base (CAS 3463-27-2) with lower water solubility |
| Quantified Difference | Qualitative improvement in solubility and crystallinity |
| Conditions | Aqueous solution and solid-state characterization |
Why This Matters
Enhanced solubility and crystallinity of the hydrochloride salt directly improve processability and yield in multi-step syntheses of active pharmaceutical ingredients like cizolirtine.
- [1] European Patent Office. EP 1838678 A1: Process for obtaining cizolirtine and its enantiomers. 2007. View Source
